Home > Products > Screening Compounds P94639 > Estramustine phosphate sodium monohydrate
Estramustine phosphate sodium monohydrate - 1227300-83-5

Estramustine phosphate sodium monohydrate

Catalog Number: EVT-1593090
CAS Number: 1227300-83-5
Molecular Formula: C23H30Cl2NNa2O6P
Molecular Weight: 564.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estramustine sodium phosphate is an organic sodium salt which is the disodium salt of estramustine phosphate. It contains an estramustine phosphate(2-).
Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.
A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.
See also: Estramustine (has active moiety).
Overview

Estramustine phosphate sodium monohydrate is a synthetic compound that combines the properties of estradiol, a form of estrogen, with nitrogen mustard, a class of cytotoxic agents. This compound is primarily utilized in the treatment of metastatic and progressive prostate cancer, particularly in palliative care settings. Estramustine phosphate sodium functions as an antineoplastic agent, exhibiting both hormonal and cytotoxic mechanisms that contribute to its efficacy against cancerous cells .

Source and Classification

Estramustine phosphate sodium monohydrate is classified as a small molecule drug and falls under the category of antineoplastic agents. It is derived from the combination of estradiol and nitrogen mustard, which allows it to exert its effects on rapidly dividing cancer cells. The compound is available in various formulations, including capsules for oral administration .

Synthesis Analysis

Methods and Technical Details

The synthesis of estramustine phosphate sodium monohydrate involves several steps, typically starting with the reaction of estradiol with nitrogen mustard derivatives. The process can be summarized as follows:

  1. Formation of Estramustine Phosphate: Estradiol is reacted with bis(2-chloroethyl)carbamate to produce estramustine phosphate.
  2. Salt Formation: The resulting estramustine phosphate is then converted into its sodium salt form through reaction with sodium hydroxide or sodium alcoholates in an appropriate solvent such as ethanol or methanol.
  3. Hydration: The final product is crystallized as the monohydrate form, which enhances its solubility and stability for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

The molecular formula for estramustine phosphate sodium monohydrate is C23H30Cl2NNa2O6PC_{23}H_{30}Cl_2NNa_2O_6P. Its structure features a nitrogen mustard moiety linked to an estradiol backbone. Key structural details include:

  • Molecular Weight: Approximately 522.05 g/mol.
  • IUPAC Name: (1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl N,N-bis(2-chloroethyl)carbamate.
  • SMILES Notation: A representation of the compound's structure using a line notation for chemical structures .
Chemical Reactions Analysis

Reactions and Technical Details

Estramustine phosphate sodium monohydrate undergoes various chemical reactions that are crucial for its therapeutic activity:

  1. Alkylation Reactions: The nitrogen mustard component becomes active in vivo and participates in alkylating DNA and other cellular components. This leads to DNA strand breaks or miscoding events.
  2. Hydrolysis: In aqueous environments, estramustine phosphate can hydrolyze to release estradiol and other byproducts.
  3. Complex Formation: Estramustine can form complexes with alcohols during its synthesis process, influencing its solubility and stability .
Mechanism of Action

Process and Data

The mechanism of action for estramustine phosphate sodium monohydrate involves both hormonal and cytotoxic pathways:

  • Cytotoxic Effects: The nitrogen mustard moiety alkylates DNA within rapidly dividing cancer cells, leading to apoptosis (programmed cell death) through DNA damage.
  • Hormonal Effects: The estradiol component binds to estrogen receptors in target tissues, which can modulate growth signals in hormone-sensitive cancers like prostate cancer .

This dual action enhances the effectiveness of estramustine in treating prostate cancer by targeting both hormonal pathways and direct cellular toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Estramustine phosphate sodium monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Off-white powder.
  • Solubility: Readily soluble in water due to its sodium salt form.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but generally falls within pharmaceutical standards for solid dosage forms .

These properties make it suitable for formulation into oral dosage forms such as capsules.

Applications

Scientific Uses

Estramustine phosphate sodium monohydrate is primarily used in oncology for the treatment of metastatic prostate cancer. Its applications include:

Mechanisms of Cytotoxic Action in Androgen-Independent Prostate Cancer Models

Microtubule Disruption via Binding to Microtubule-Associated Proteins (MAPs)

Estramustine phosphate sodium monohydrate (EMP) exerts its primary antineoplastic activity through selective disruption of microtubule dynamics in prostate cancer cells. Unlike classical tubulin-targeting agents (e.g., vinca alkaloids or taxanes), EMP preferentially binds to microtubule-associated proteins (MAPs) rather than directly to tubulin subunits. Specifically, EMP demonstrates high-affinity binding to MAP-1 and MAP-2, structural proteins essential for microtubule assembly and stability [2] [4].

In androgen-independent DU 145 prostate cancer cells, EMP binds a 330-kDa MAP-1-like protein, inhibiting its ability to promote tubulin polymerization. This binding is concentration-dependent, with half-maximal inhibition observed at micromolar concentrations (10–60 µM). EMP disrupts the MAP-tubulin interaction, leading to:

  • Microtubule depolymerization: Loss of structural integrity in interphase and mitotic spindles
  • Impaired vesicular transport: Disruption of cellular trafficking mechanisms
  • Mitotic arrest: Prevention of chromosome segregation during cell division [2] [4]

Table 1: EMP Effects on Microtubule Dynamics in Prostate Cancer Models

Cell LineTarget ProteinEMP ConcentrationObserved EffectMethod
DU 145MAP-1 (330 kDa)10–60 µMMicrotubule disassemblyWestern blot, immunofluorescence
PC3MAP-21–2 µg/mLSuppressed tubulin polymerizationSDS-PAGE, electron microscopy
RAW 264.7Tubulin cytoskeleton10 µMMitotic arrest & apoptosisImmunofluorescence

Electron microscopy studies confirm that EMP treatment removes MAP-1 from microtubule surfaces even when microtubules are stabilized with taxol, indicating that EMP's mechanism bypasses common resistance pathways associated with direct tubulin-targeting agents [4] [10]. This unique targeting strategy enables activity in taxane-resistant prostate cancers where β-tubulin mutations confer treatment resistance.

Dual Estrogenic and Alkylating Activity Synergy in Tumor Microenvironments

EMP functions as a bifunctional molecule combining a steroidal estrogen (estradiol-17β-phosphate) and a nitrogen mustard group (normustine). While initially designed to deliver alkylating agents selectively to estrogen receptor (ER)-expressing cells, research reveals more complex synergistic interactions:

Alkylating Activity

  • The normustine moiety generates reactive aziridinium ions that crosslink DNA at guanine N-7 positions
  • Causes DNA strand breaks and misrepair in rapidly dividing cells
  • Contributes to direct cytotoxicity independent of hormonal effects [5]

Estrogenic Activity

  • The estradiol component binds estrogen receptors (ERα/ERβ) in prostate tumor stroma and epithelium
  • Modulates expression of growth factors (e.g., TGF-β, IGF-1) in the tumor microenvironment
  • Induces G1 cell cycle arrest through p21/p27 upregulation [3] [6]

Table 2: Dual Mechanisms of EMP in Tumor Microenvironments

ActivityMolecular ComponentPrimary TargetBiological Consequence
AlkylatingNormustine (bis(2-chloroethyl) groupDNA guanine residuesDNA crosslinks, strand breaks, apoptosis
EstrogenicEstradiol-17β-phosphateEstrogen receptors (ERα/ERβ)Growth factor modulation, cell cycle arrest

Critically, these mechanisms exhibit temporal and spatial synergy: Estrogen-mediated cell cycle arrest prolongs exposure to alkylating damage during vulnerable G1/S phases. Simultaneously, estrogenic modulation of the tumor microenvironment enhances drug penetration and downregulates detoxification enzymes like glutathione S-transferase [3] [5]. In bone metastatic niches—rich in mesenchymal stem cells (MSCs)—EMP’s estrogenic component counteracts MSC-derived survival signals (e.g., IL-28 resistance pathways), sensitizing cells to alkylation-induced apoptosis [8].

Estrogen Receptor-Mediated Transcriptional Modulation of Apoptotic Pathways

EMP’s estrogenic component drives profound transcriptional reprogramming through both genomic and non-genomic ER signaling pathways. In hormone-refractory prostate cancer models, EMP-bound ERβ (predominantly expressed in advanced disease) modulates key apoptotic regulators:

Genomic Signaling

  • ERβ-STAT1 complex formation: Upregulates pro-apoptotic genes (BAX, BAK)
  • Suppresses NF-κB survival pathways: Downregulates BCL-2 and BCL-XL expression
  • Activates caspase cascades: Increases cleavage of caspase-3 and PARP [5] [8]

Non-Genomic Signaling

  • Mitochondrial translocation of ERβ: Directly induces cytochrome c release
  • Modulates kinase pathways: Inactivates AKT survival signaling within 30 minutes of treatment
  • Sensitizes to extrinsic apoptosis: Amplifies TRAIL receptor expression [1] [8]

Table 3: EMP-Mediated Transcriptional Changes in Apoptotic Genes

Gene TargetRegulation by EMPFold ChangeFunctional ImpactDetection Method
BAXUpregulation3.2–4.5×Mitochondrial pore formationqRT-PCR, Western blot
BCL-2Downregulation0.3–0.6×Reduced anti-apoptotic activityImmunohistochemistry
Caspase-3Cleavage activation2.8–5.1×Executes apoptosisFlow cytometry
SurvivinDownregulation0.2–0.4×Mitotic dysregulationMicroarray

Chronic exposure to EMP selects for apoptosis-resistant clones exhibiting ERβ-STAT3 signaling shifts. In MSC-educated prostate cancer cells, EMP resistance correlates with STAT3 hyperactivation instead of STAT1. Pharmacological STAT3 inhibition (e.g., S3I-201) reverses this resistance, confirming ERβ-STAT3 as a critical escape pathway [8]. This plasticity underscores EMP’s role as a selective pressure shaping tumor evolution in bone microenvironments.

Properties

CAS Number

1227300-83-5

Product Name

Estramustine phosphate sodium monohydrate

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Molecular Formula

C23H30Cl2NNa2O6P

Molecular Weight

564.3 g/mol

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1

InChI Key

IIUMCNJTGSMNRO-VVSKJQCTSA-L

SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+]

Synonyms

Emcyt
Estracyt
Estramustin Phosphate
Estramustine
Estramustine Phosphate Sodium
Estramustinphosphate
Leo 275
Leo-275
Leo275
NSC 89199
NSC-89199
NSC89199
Phosphate Sodium, Estramustine
Phosphate, Estramustin

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.